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molecular formula C8H11N3O2 B2390258 Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate CAS No. 211915-53-6

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Cat. No. B2390258
M. Wt: 181.195
InChI Key: XPCXDDOGPNBUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710055B2

Procedure details

To a solution of 3.1 g (15 mmol) of methyl 6-methylamino-5-nitronicotinate in 100 mL of ethanol/dichloromethane (3:1) was added 1 g of palladium on charcoal (10%) and the resulting suspension was hydrogenated at room temperature under 5 bar of hydrogen pressure for 1.5 hours. The catalyst was then filtered off and the solvent was distilled off in vacuo. The crude oily product obtained was further reacted directly. Yield: 2.4 g (92% of theory); Rf value: 0.44 (silica gel; ethyl acetate/ethanol/ammonia=90:10:1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate ethanol ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:12]([N+:13]([O-])=O)=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]=1.[H][H].C(OCC)(=O)C.C(O)C.N>C(O)C.ClCCl.[Pd]>[NH2:13][C:12]1[C:3]([NH:2][CH3:1])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CNC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-]
Name
ethanol dichloromethane
Quantity
100 mL
Type
solvent
Smiles
C(C)O.ClCCl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
ethyl acetate ethanol ammonia
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(C)O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oily product obtained
CUSTOM
Type
CUSTOM
Details
was further reacted directly

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC=C(C(=O)OC)C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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